molecular formula C8H19N3O4 B13084640 ethane-1,2-diamine;(2S)-2-(methylamino)pentanedioic acid

ethane-1,2-diamine;(2S)-2-(methylamino)pentanedioic acid

Katalognummer: B13084640
Molekulargewicht: 221.25 g/mol
InChI-Schlüssel: JSUPQUWJGIELLP-WCCKRBBISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethane-1,2-diamine;(2S)-2-(methylamino)pentanedioic acid can be achieved through a series of chemical reactions. One common method involves the reaction of ethane-1,2-diamine with (2S)-2-(methylamino)pentanedioic acid under controlled conditions. The reaction typically requires a solvent, such as water or ethanol, and may involve the use of catalysts to enhance the reaction rate.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Ethane-1,2-diamine;(2S)-2-(methylamino)pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine and carboxyl groups in the compound can participate in substitution reactions with other chemical species.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids and bases. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxides, while substitution reactions may yield derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Ethane-1,2-diamine;(2S)-2-(methylamino)pentanedioic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of various organic molecules and materials.

    Biology: It is studied for its role in biological processes and its potential as a biochemical reagent.

    Medicine: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Wirkmechanismus

The mechanism of action of ethane-1,2-diamine;(2S)-2-(methylamino)pentanedioic acid involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Ethane-1,2-diamine;(2S)-2-(methylamino)pentanedioic acid can be compared with other similar compounds, such as:

    Ethylenediamine: A simple diamine with two amine groups attached to an ethane backbone.

    L-methionine: An essential amino acid with a similar structure to (2S)-2-(methylamino)pentanedioic acid.

    Diethylenetriamine: A triamine with three amine groups attached to an ethane backbone.

The uniqueness of this compound lies in its combination of both ethane-1,2-diamine and (2S)-2-(methylamino)pentanedioic acid, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H19N3O4

Molekulargewicht

221.25 g/mol

IUPAC-Name

ethane-1,2-diamine;(2S)-2-(methylamino)pentanedioic acid

InChI

InChI=1S/C6H11NO4.C2H8N2/c1-7-4(6(10)11)2-3-5(8)9;3-1-2-4/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11);1-4H2/t4-;/m0./s1

InChI-Schlüssel

JSUPQUWJGIELLP-WCCKRBBISA-N

Isomerische SMILES

CN[C@@H](CCC(=O)O)C(=O)O.C(CN)N

Kanonische SMILES

CNC(CCC(=O)O)C(=O)O.C(CN)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.